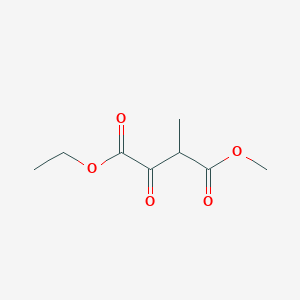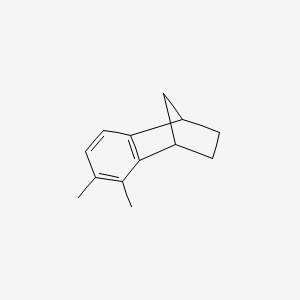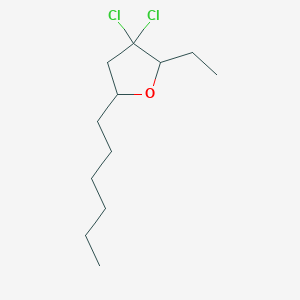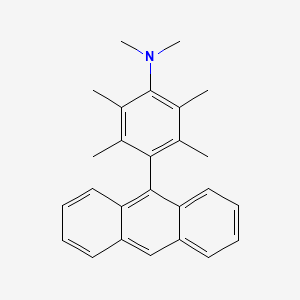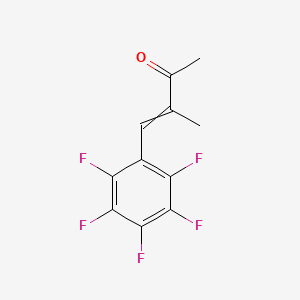![molecular formula C11H16ClNO B14330596 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol CAS No. 111043-26-6](/img/structure/B14330596.png)
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol is an organic compound that features a chloro group, a secondary alcohol, and an amine group attached to a propanol backbone. The presence of the 4-methylphenyl group adds aromaticity to the molecule, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzylamine and epichlorohydrin.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide.
Procedure: The 4-methylbenzylamine is reacted with epichlorohydrin to form the intermediate, which is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of an alcohol.
Applications De Recherche Scientifique
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol: Similar structure but with a methoxy group instead of a methyl group.
1-Chloro-3-{[(4-ethylphenyl)methyl]amino}propan-2-ol: Similar structure but with an ethyl group instead of a methyl group.
1-Chloro-3-{[(4-fluorophenyl)methyl]amino}propan-2-ol: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This compound’s combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
111043-26-6 |
|---|---|
Formule moléculaire |
C11H16ClNO |
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
1-chloro-3-[(4-methylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-9-2-4-10(5-3-9)7-13-8-11(14)6-12/h2-5,11,13-14H,6-8H2,1H3 |
Clé InChI |
QAAYGXAKMXVWHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)

![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)

![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
